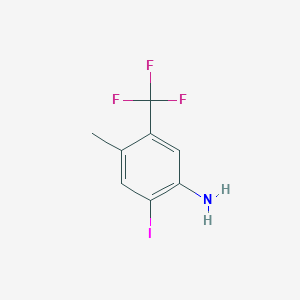

2-Iodo-4-methyl-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-4-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3IN/c1-4-2-6(12)7(13)3-5(4)8(9,10)11/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHDGSONCOREHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697742 | |

| Record name | 2-Iodo-4-methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872624-68-5 | |

| Record name | 2-Iodo-4-methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: 2-Iodo-4-methyl-5-(trifluoromethyl)aniline is a halogenated and trifluoromethylated aniline derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. The iodine atom provides a reactive handle for further synthetic modifications, for instance, through cross-coupling reactions. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination, to support its application in research and development.

It is important to note that this compound (CAS No. 872624-68-5) is a specialized chemical intermediate with limited publicly available data. Therefore, this guide will also draw upon data from the closely related and more extensively characterized compound, 2-Iodo-4-(trifluoromethyl)aniline (CAS No. 163444-17-5), to provide reasoned estimations and contextual understanding.

Core Physical and Chemical Properties

A summary of the core physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| CAS Number | 872624-68-5 | [1] |

| Molecular Formula | C₈H₇F₃IN | [1] |

| Molecular Weight | 301.05 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | [1] |

Detailed Analysis of Physical Properties

Melting Point

The melting point is a critical indicator of a compound's purity. For pure, crystalline organic compounds, a sharp melting range of 0.5-1.0°C is expected.[2] Impurities typically lead to a depression and broadening of the melting point range.[2]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a melting point apparatus.[5][6]

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.[7]

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.[7]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination: If the melting point is unknown, perform a rapid heating (10-20°C per minute) to determine an approximate melting range.[5]

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5]

Caption: Workflow for Melting Point Determination.

Solubility

The solubility of a compound is a crucial parameter in drug development, influencing its formulation and bioavailability. The solubility of aniline derivatives is influenced by the interplay of the hydrophilic amino group and the lipophilic nature of the substituted benzene ring. The presence of a trifluoromethyl group generally increases lipophilicity.

Specific solubility data for this compound is not published. However, for the related 2-Iodo-4-(trifluoromethyl)aniline, it is noted to be soluble in methanol. It is highly probable that this compound will exhibit poor solubility in water and good solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

Experimental Protocol: Equilibrium Solubility Determination

This protocol provides a general method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol)

-

Small vials with screw caps

-

Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or another quantitative analytical technique)

Procedure:

-

Sample Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standards and the filtered sample solution by a validated analytical method like HPLC to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility.

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and confirmation of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the benzene ring, the methyl group, and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, which is a definitive indicator of its presence.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).[8]

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can also offer structural information. For instance, a research article on a related compound, 2-Iodo-4-(trifluoromethyl)aniline, reported HRMS data confirming its molecular formula.[9]

Caption: Spectroscopic techniques for structural analysis.

Conclusion

This compound is a valuable synthetic intermediate with physical properties that are largely inferred from its structure and comparison with related compounds due to a lack of extensive characterization in the public domain. This guide provides the foundational information available for this compound and outlines the standard, reliable experimental protocols for determining its key physical properties, namely melting point and solubility. For any research or development application, it is imperative that these properties are determined experimentally for the specific batch of material being used. The spectroscopic methods described provide a robust framework for confirming the identity and purity of the compound.

References

-

Wang, L., et al. (2019). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry, 17(38), 8738-8742.[9]

-

SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved from [Link][10]

-

Google Patents. (n.d.). Preparation of trifluoromethylanilines. Retrieved from [11]

-

ResearchGate. (2007). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link][12]

-

PrepChem. (n.d.). Synthesis of 2-iodo-5-trifluoromethylphenol. Retrieved from [Link][13]

-

ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link][14]

-

Chemsrc. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][5]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link][2]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link][6]

-

Chemistry For Everyone. (2023, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link][7]

-

MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link][8]

Sources

- 1. 872624-68-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5)IR [chemicalbook.com]

- 3. 2-Iodo-4-(trifluoromethyl)aniline, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Iodo-4-(trifluoromethyl)aniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 2-Iodo-4-(trifluoromethoxy)aniline | C7H5F3INO | CID 2761172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 4-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 10. 2-Iodo-4-(trifluoromethyl)aniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-(Trifluoromethyl)aniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. 535-52-4 CAS MSDS (2-Fluoro-5-(trifluoromethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Solubility Profile & Solvent Selection for 2-Iodo-4-methyl-5-(trifluoromethyl)aniline

The following technical guide details the solubility profile, experimental determination protocols, and solvent selection strategies for 2-Iodo-4-methyl-5-(trifluoromethyl)aniline .

Executive Summary & Chemical Identity

This compound (CAS: 883556-92-9) is a highly specialized halogenated intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., modified Nilotinib analogs) and advanced agrochemicals. Its structure features a lipophilic trifluoromethyl group and an iodine handle, creating a distinct solubility profile characterized by high lipophilicity and low aqueous solubility .

This guide provides a solubility matrix derived from structural analogs (e.g., 2-iodo-4-(trifluoromethyl)aniline) and outlines a self-validating protocol for precise solubility determination in your specific laboratory conditions.

Structural Analysis

-

Lipophilic Core: The trifluoromethyl (-CF3) and methyl (-CH3) groups significantly lower polarity, making the molecule hydrophobic.

-

Polar Handle: The primary amine (-NH2) provides a weak hydrogen-bonding donor/acceptor site, allowing solubility in polar aprotic solvents and alcohols.

-

Halogen Weight: The heavy iodine atom increases density and dispersion forces, often requiring chlorinated or aromatic solvents for high-concentration dissolution.

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and experimental data of structural analogs (e.g., CAS 163444-17-5).

| Solvent Class | Representative Solvent | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for extraction and transport. |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Preferred for cross-coupling reactions (Suzuki, Buchwald). |

| Esters | Ethyl Acetate (EtOAc) | High (>80 mg/mL) | Standard solvent for reaction workup and silica chromatography. |

| Alcohols | Methanol, Ethanol | Moderate (20–50 mg/mL) | Good for crystallization (often with water antisolvent). |

| Aromatics | Toluene, Benzene | Moderate-High | Used in high-temp reactions; solubility increases significantly with heat. |

| Alkanes | Hexanes, Heptane | Low (<5 mg/mL) | Excellent Anti-solvent for precipitation/crystallization. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Immiscible; forms biphasic systems. |

Critical Insight: The solubility in alcohols is temperature-dependent. While moderately soluble at room temperature (RT), this compound typically dissolves completely at reflux, making Ethanol/Water or Methanol/Water the optimal systems for recrystallization.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values for critical process steps. Use this self-validating protocol to generate exact data for your specific batch purity.

Workflow Diagram: Solubility Screening

Caption: Stepwise gravimetric workflow to determine saturation limits without HPLC.

Step-by-Step Methodology

-

Preparation: Accurately weigh 50 mg of this compound into a clear 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

-

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute. Maintain temperature at 25°C.

-

Observation:

-

Clear Solution: Stop. Calculate solubility (

). -

Turbid/Solid Remains: Continue addition.

-

-

Endpoint: If the solid persists after 5 mL of solvent, the solubility is <10 mg/mL.

-

Validation (Optional): Filter the saturated solution, evaporate a known volume of the filtrate, and weigh the residue to confirm the concentration.

Application Strategies

A. Reaction Solvent Selection

For nucleophilic aromatic substitution (SnAr) or Palladium-catalyzed coupling (Suzuki/Sonogashira):

-

Recommended: DMSO or DMF .

-

Reasoning: These solvents possess high dielectric constants that stabilize the transition states of metal complexes while fully solubilizing the lipophilic iodo-aniline starting material.

-

In-Text Citation: Similar iodinated trifluoromethyl-anilines utilize DMF/DMSO for efficient cross-coupling yields due to enhanced solubility and reaction kinetics [1, 2].

B. Purification (Recrystallization)

To purify the compound from synthesis impurities (e.g., unreacted iodine or isomers):

-

Primary System: Ethanol/Water (4:1) .

-

Protocol:

-

Dissolve crude solid in boiling Ethanol (approx. 10 mL/g).

-

Add hot Water dropwise until persistent turbidity is just observed.

-

Add a few drops of Ethanol to clear the solution.

-

Allow to cool slowly to RT, then to 4°C.

-

-

Mechanism: The hydrophobic CF3 and Iodo groups drive precipitation as the solvent polarity increases (due to water addition), while polar impurities remain in the mother liquor [3].

Safety & Handling (Halogenated Anilines)

-

Hazard: This compound is likely an irritant (Skin/Eye) and potentially toxic if inhaled/swallowed (H302/H315/H319).

-

Specific Risk: The C-I bond is photolabile. Solutions should be protected from light to prevent iodine liberation (turning the solution purple/brown).

-

Storage: Store solid at 2–8°C, protected from light, under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine group.

References

-

Ye, Y., et al. (2018).[1] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. Link[1]

-

Organic Syntheses. (2006).[2] Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Organic Syntheses, 83, 103.[2] (Illustrates handling of similar iodo-aniline intermediates). Link

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Standard industrial protocol for solubility screening). Link

Sources

A Technical Guide to 2-Iodo-4-methyl-5-(trifluoromethyl)aniline for Advanced Research and Development

This guide provides an in-depth technical overview of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its chemical properties, commercial availability, plausible synthetic routes, and potential applications, with a focus on providing practical insights for its use in a laboratory setting.

Introduction: The Strategic Value of Fluorinated Anilines

Fluorinated compounds are integral to modern medicinal chemistry. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into a molecular scaffold can profoundly and often favorably alter its physicochemical and biological properties.[1] The trifluoromethyl group is a strong electron-withdrawing moiety that can enhance a molecule's metabolic stability, increase its lipophilicity, and improve its binding affinity to biological targets.[1] These attributes are highly desirable in the design of novel therapeutics.

This compound (CAS No. 872624-68-5) is a versatile building block that combines the benefits of a trifluoromethyl group with the reactivity of an iodo-substituted aniline. The iodine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This makes it a valuable precursor for the synthesis of a diverse range of compounds, from potential drug candidates to advanced materials.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research.

| Property | Value |

| CAS Number | 872624-68-5 |

| Molecular Formula | C₈H₇F₃IN |

| Molecular Weight | 301.05 g/mol |

| Appearance | Not specified, likely a solid |

| Storage | Sealed in dry, 2-8°C |

Table 1: Physicochemical properties of this compound.[2]

Commercial Availability and Suppliers

For researchers planning to incorporate this compound into their synthetic workflows, several commercial suppliers offer this compound. The table below provides a summary of known suppliers. It is advisable to contact the suppliers directly for the most current pricing and availability information.

| Supplier | CAS Number | Purity/Specification | Additional Information |

| BLDpharm | 872624-68-5 | Not specified | Offers cold-chain transportation.[2] |

| chemPUR | 872624-68-5 | 95+% | A German supplier of fine chemicals. |

Table 2: Commercial suppliers of this compound.

Proposed Synthesis Protocol

Proposed Synthetic Workflow

The proposed synthesis involves the direct iodination of 4-methyl-3-(trifluoromethyl)aniline. The directing effects of the amino and methyl groups would favor iodination at the ortho position to the amino group.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on general methods for the iodination of anilines.[3] Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

-

4-Methyl-3-(trifluoromethyl)aniline (1 equivalent)

-

Iodine (I₂) (1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃) (2 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-3-(trifluoromethyl)aniline and sodium bicarbonate in dichloromethane.

-

To this stirring solution, add a solution of iodine in dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of iodine disappears.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive building block for the synthesis of biologically active molecules, particularly in the area of kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] Many kinase inhibitors incorporate a substituted aniline moiety as a key pharmacophore that interacts with the hinge region of the kinase domain. The trifluoromethyl group can enhance the binding affinity and improve the pharmacokinetic profile of these inhibitors.[1]

A related compound, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, is a key intermediate in the synthesis of Nilotinib (Tasigna®), a Bcr-Abl kinase inhibitor used to treat chronic myeloid leukemia (CML).[5] This highlights the potential of trifluoromethylaniline derivatives in the development of targeted cancer therapies.

Illustrative Signaling Pathway: Bcr-Abl and Chronic Myeloid Leukemia

To provide context for the potential application of derivatives of this compound, the Bcr-Abl signaling pathway is illustrated below. This pathway is constitutively active in CML and is a key target for kinase inhibitors.

Caption: Simplified Bcr-Abl signaling pathway targeted by kinase inhibitors in CML.

Derivatives of this compound could be synthesized and screened for their potential to inhibit various kinases involved in proliferative diseases. The iodo group provides a versatile point of attachment for further chemical modifications to optimize binding and activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, related trifluoromethylanilines are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive iodine atom and a property-enhancing trifluoromethyl group makes it an attractive starting material for the development of novel kinase inhibitors and other biologically active compounds. While its synthesis requires careful planning and execution, the potential for creating innovative molecules with enhanced therapeutic properties is significant. This guide provides a foundational understanding for researchers looking to explore the potential of this promising chemical intermediate.

References

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

-

2-Iodo-4-(trifluoromethyl)aniline - Chem-Impex. (URL: [Link])

-

Described procedures for iodination of anilines. - ResearchGate. (URL: [Link])

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])

- CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)

- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)

-

Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC - PubMed Central. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][6][7]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents. (URL: )

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. (URL: [Link])

-

Kinase inhibitor may prevent RT-induced lung injury - CancerNetwork. (URL: [Link])

-

2-Iodo-4-trifluoromethyl aniline at best price in Anand | ID: 2853503228533 - IndiaMART. (URL: [Link])

- US10500195B2 - Antibacterial compounds - Google P

Sources

- 1. mdpi.com [mdpi.com]

- 2. 872624-68-5|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 2-Iodo-4-methyl-5-(trifluoromethyl)aniline and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique substitution pattern of 2-iodo-4-methyl-5-(trifluoromethyl)aniline, a trifluoromethylated aniline derivative, presents a compelling scaffold for medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive literature review of this molecule and its analogs, covering synthetic strategies, physicochemical properties, and, most importantly, its burgeoning role in the design of targeted therapeutics. We will delve into the rationale behind its use as a key building block, explore the synthesis of notable analogs, and examine their pharmacological activities, with a particular focus on anticancer applications. Detailed experimental protocols, comparative data tables, and mechanistic pathway diagrams are provided to equip researchers with the foundational knowledge to leverage this versatile chemical entity in their own drug discovery programs.

Introduction: The Strategic Importance of Trifluoromethylated Anilines in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into an aromatic system can profoundly influence a molecule's physicochemical and pharmacological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability.[1] These attributes have made trifluoromethylated anilines highly sought-after building blocks in modern drug design. When combined with other functionalities, such as the synthetically versatile iodine atom and a directing methyl group, as seen in this compound, a powerful platform for generating diverse and potent bioactive molecules emerges. This guide will specifically explore the synthesis and therapeutic potential of this core structure and its derivatives.

Synthesis of the Core Scaffold: this compound

A definitive, step-by-step synthesis for this compound is not explicitly detailed in readily available literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a highly plausible and practical synthesis can be proposed. The most logical starting material is the commercially available 4-methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9).[2]

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis of the target compound can be envisioned through the direct electrophilic iodination of 4-methyl-3-(trifluoromethyl)aniline. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the iodination. The amino group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The trifluoromethyl group is a deactivating, meta-director.

Considering these directing effects, the position ortho to the strongly activating amino group is the most likely site for electrophilic substitution.

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from General Iodination Procedures)

This protocol is a generalized procedure adapted from established methods for the iodination of anilines and should be optimized for the specific substrate.[3][4]

Materials:

-

4-Methyl-3-(trifluoromethyl)aniline

-

Iodine (I₂) or N-Iodosuccinimide (NIS)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-methyl-3-(trifluoromethyl)aniline (1.0 equiv) in dichloromethane in a round-bottom flask.

-

Add sodium bicarbonate (1.5 equiv).

-

To this stirred suspension, add a solution of iodine (1.1 equiv) in dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.[3]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties

While experimental data for this compound is scarce, the properties of the closely related analog, 2-iodo-4-(trifluoromethyl)aniline, provide a useful reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃IN | [5] |

| Molecular Weight | 287.02 g/mol | [5] |

| Appearance | Light yellow to brown powder/crystal | [5] |

| Melting Point | 50-54 °C | [5] |

| Boiling Point | 252.8 °C at 760 mmHg | |

| Flash Point | 106.7 °C | |

| Purity (GC) | >98.0% | [5] |

Analogs of this compound and their Pharmacological Activity

The this compound scaffold is a versatile starting point for the synthesis of a wide range of analogs with potential therapeutic applications. The iodine atom serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities at the 2-position. The amino group can be readily derivatized to form amides, sulfonamides, and other functional groups.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research has focused on the development of trifluoromethylaniline derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores for targeting the ATP-binding site of EGFR and VEGFR kinases. The aniline moiety plays a crucial role in binding to the hinge region of the kinase domain. Structure-activity relationship (SAR) studies have shown that substitution on the aniline ring is critical for potency and selectivity.[6][7]

The meta-substitution of the aniline ring with a trifluoromethyl group has been shown to be particularly beneficial for antiproliferative activity against various cancer cell lines.[6] This suggests that analogs of this compound, where the core is incorporated into a quinazoline or quinoline framework, are promising candidates for potent EGFR/VEGFR inhibitors.

Caption: Mechanism of action for kinase inhibitor analogs.

Derivatives of 2-aminophenyl benzothiazoles have demonstrated significant anticancer activity. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to exert its antitumor effect through metabolic activation by CYP1A1 to form electrophilic species that bind to DNA, leading to cell death in sensitive cancer cells.[8] This highlights another potential avenue for the development of analogs of this compound, where the aniline core is used to construct novel benzothiazole derivatives. These compounds have been shown to induce apoptosis and downregulate key signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[9]

Antimicrobial Activity

The trifluoromethylaniline scaffold has also been explored for the development of antimicrobial agents. For example, a series of 2,4-disubstituted-6-iodoquinazoline derivatives showed promising antibacterial and antifungal activity.[10] The SAR studies indicated that the nature of the substituent at the 4-position of the aniline ring significantly influences the antimicrobial potency.

Future Perspectives and Conclusion

The this compound core represents a highly valuable and underexplored scaffold in medicinal chemistry. Its unique combination of a trifluoromethyl group for enhanced potency and metabolic stability, a synthetically versatile iodine atom, and a directing methyl group provides a rich platform for the generation of diverse chemical libraries.

Future research should focus on:

-

Developing and optimizing a robust synthetic route to this compound to make it more accessible to the research community.

-

Systematic exploration of analogs by leveraging the reactivity of the iodo and amino functionalities to build libraries of novel compounds.

-

In-depth pharmacological evaluation of these analogs against a panel of cancer cell lines and microbial strains to identify lead compounds.

-

Detailed mechanistic studies to elucidate the mode of action of the most promising analogs and to guide further optimization.

References

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

p-IODOANILINE. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

-

Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2015, July 21). JoVE. Retrieved February 3, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PubMed Central. Retrieved February 3, 2026, from [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). Retrieved February 3, 2026, from [Link]

-

In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (2023, December 13). PubMed Central. Retrieved February 3, 2026, from [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

-

Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. (2021, August 16). Chemical Science (RSC Publishing). Retrieved February 3, 2026, from [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

-

Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. (2022, July 27). PubMed Central. Retrieved February 3, 2026, from [Link]

-

Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

-

4-(Trifluoromethyl)aniline. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Regioselective Iodination of 4-Methyl-3-(trifluoromethyl)aniline

This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective synthesis of 2-iodo-4-methyl-5-(trifluoromethyl)aniline , a critical building block for "Type II" kinase inhibitors (e.g., analogues of Nilotinib or Ponatinib) where the "hinge-binder" region requires precise halogenation for subsequent palladium-catalyzed couplings (Suzuki-Miyaura or Sonogashira).

) using N-Iodosuccinimide (NIS) Scale: Gram-scale (Scalable to kg)Introduction & Mechanistic Rationale

The synthesis of This compound from 4-methyl-3-(trifluoromethyl)aniline presents a classic regioselectivity challenge in aromatic chemistry. The starting material contains three directing groups with competing electronic and steric effects.

The Regiochemistry Challenge

To achieve high yield and purity, one must understand the electronic landscape of the substrate:

-

Amino Group (-NH₂): Strong activator, ortho/para director.

-

Methyl Group (-CH₃): Weak activator, ortho/para director.

-

Trifluoromethyl Group (-CF₃): Strong deactivator, meta director.

Analysis of Available Sites:

-

Position 2 (relative to NH₂): Located between the -NH₂ and the bulky -CF₃ group. This site is electronically activated by the amine but suffers from severe steric hindrance .

-

Position 6 (relative to NH₂): Located ortho to the -NH₂ and meta to the -CF₃. This site is electronically activated and sterically accessible.

-

Position 4: Blocked by the Methyl group.[1]

Reaction Pathway Diagram

The following logic map visualizes the directing effects and the selection of the reaction pathway.

Caption: Mechanistic logic flow demonstrating why Position 6 (leading to the 2-iodo product) is the exclusive site of iodination.

Experimental Protocol

This protocol utilizes N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF or Acetonitrile). NIS is preferred over elemental iodine (

Materials & Reagents

| Reagent | Equiv. | Role |

| 4-methyl-3-(trifluoromethyl)aniline | 1.0 | Substrate |

| N-Iodosuccinimide (NIS) | 1.05 | Iodinating Agent |

| Acetonitrile (MeCN) | Solvent | Reaction Medium (0.2 M) |

| Sodium Thiosulfate (aq) | N/A | Quenching Agent |

| Ethyl Acetate / Hexanes | N/A | Extraction/Purification |

Step-by-Step Procedure

Step 1: Preparation of Substrate Solution [2]

-

Charge a clean, dry round-bottom flask (equipped with a magnetic stir bar) with 4-methyl-3-(trifluoromethyl)aniline (1.0 equiv).

-

Add Acetonitrile (MeCN) to achieve a concentration of approximately 0.2 M (e.g., 5 mL per 1 mmol of substrate).[2]

-

Note: DMF can be used if solubility is an issue, but MeCN is easier to remove during workup.

-

-

Cool the solution to 0°C using an ice-water bath.

-

Expert Insight: Cooling is critical to suppress the formation of di-iodo byproducts, although the electron-withdrawing

group makes the ring less reactive than simple anilines.

-

Step 2: Iodination

-

Dissolve N-Iodosuccinimide (NIS) (1.05 equiv) in a minimal amount of MeCN.

-

Add the NIS solution dropwise to the stirring aniline solution at 0°C over 15–20 minutes.

-

Protect from light:[2] Wrap the flask in aluminum foil, as iodide intermediates can be light-sensitive.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours. Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes) or LC-MS.

-

Endpoint: Disappearance of the starting aniline peak.

-

Step 3: Workup & Quenching [2]

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Add 10% aqueous Sodium Thiosulfate (

) solution. Shake vigorously.-

Visual Cue: The solution should turn from reddish/brown (iodine color) to pale yellow or colorless.[2]

-

-

Separate the organic layer.[3][4] Wash with water (2x) and brine (1x).[2]

-

Dry the organic phase over anhydrous Sodium Sulfate (

). -

Filter and concentrate under reduced pressure to yield the crude dark oil/solid.

Step 4: Purification

-

The crude material is often sufficiently pure (>90%) for subsequent steps.

-

If higher purity is required, purify via Flash Column Chromatography .

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient of 0%

15% EtOAc in Hexanes.[2] -

Elution Order: The di-iodo impurity (if any) usually elutes first, followed by the target mono-iodo product, then unreacted starting material.

-

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of this compound.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected parameters.

Expected Analytical Data

-

Physical State: Off-white to pale brown solid.

-

H NMR (DMSO-

- ~7.80 ppm (s, 1H, H-3 aromatic, adjacent to I and CF3 - deshielded).

- ~7.05 ppm (s, 1H, H-6 aromatic, adjacent to Me).

-

~5.50 ppm (s, 2H,

-

~2.30 ppm (s, 3H,

-

Note: The absence of ortho-coupling (doublets) confirms the para relationship of the two aromatic protons, validating the regiochemistry.

-

F NMR: Single peak around -61 to -63 ppm (

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Substrate deactivation by CF3 | Increase reaction time or warm to 40°C. Add 5 mol% TFA as catalyst. |

| Di-iodination | Excess NIS or high temp | Strictly control NIS stoichiometry (1.05 eq). Keep at 0°C during addition. |

| Dark Product | Iodine oxidation | Ensure thorough Thiosulfate wash. Store product under Nitrogen in the dark. |

Safety & Handling

-

NIS (N-Iodosuccinimide): Irritant. Store in a refrigerator (2-8°C) and protect from light.

-

Anilines: Toxic by inhalation and skin contact. Use a fume hood and nitrile gloves.

-

Waste: Aqueous layers containing iodide/succinimide should be disposed of in halogenated waste streams.[2]

References

-

Regioselective Iodination of Anilines

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.

-

-

General Iodination Methodology (NIS)

- Organic Chemistry Portal.

-

Related Trifluoromethyl Aniline Synthesis (Contextual)

-

Process Chemistry of Kinase Inhibitors (Nilotinib Intermediates)

- Review of synthetic routes for Nilotinib analogues often involves the iodination of 3-(trifluoromethyl)

Sources

- 1. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

Application Note: High-Purity Isolation of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline for Pharmaceutical and Research Applications

Introduction

2-Iodo-4-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an iodo group for cross-coupling reactions, a methyl group, and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The efficacy and safety of the final products derived from this intermediate are directly dependent on its purity.

Syntheses of substituted anilines can often yield a mixture of impurities, including positional isomers, unreacted starting materials, and byproducts from side reactions such as de-iodination or oxidation.[1][2] Consequently, robust and validated purification protocols are essential to ensure the material meets the stringent quality requirements for drug development and other high-technology applications.

This application note provides a comprehensive guide to the purification of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. We present detailed protocols for both bulk purification via recrystallization and high-resolution purification using flash column chromatography, complemented by essential quality control procedures.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's physical properties is the foundation of any successful purification strategy. These properties dictate the choice of solvents, temperature, and technique. While specific experimental data for this compound is not widely published, we can extrapolate from the closely related and well-documented analogue, 2-Iodo-4-(trifluoromethyl)aniline (CAS: 163444-17-5), whose properties are summarized below. Researchers should perform initial characterization to confirm the properties of their specific material.

| Property | Value (based on 2-Iodo-4-(trifluoromethyl)aniline) | Significance for Purification |

| CAS Number | 163444-17-5 (analogue) | Unique identifier for literature and safety searches. |

| Molecular Formula | C₈H₇F₃IN | Determines molecular weight and elemental composition. |

| Molecular Weight | 301.05 g/mol | Important for calculating molar quantities. |

| Appearance | Light yellow to brown crystalline powder.[3][4][5] | The color can be an initial indicator of purity; darker colors often suggest oxidative impurities. |

| Melting Point | 50-54 °C.[3][5] | A sharp melting point range is a key indicator of high purity. A broad or depressed range suggests the presence of impurities. |

| Boiling Point | ~252.8 °C @ 760 mmHg.[6] | High boiling point suggests that vacuum distillation is a potential but challenging purification method. |

| Solubility | Soluble in methanol.[5] | Crucial for selecting appropriate solvents for recrystallization and chromatography. Generally expected to be soluble in polar organic solvents (e.g., EtOAc, DCM) and less soluble in non-polar solvents (e.g., hexanes). |

Purification Strategy Overview

The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A typical workflow involves a primary purification step followed by rigorous analytical validation.

Caption: General workflow for the purification of this compound.

Protocol 1: Recrystallization for Bulk Purification

Principle: Recrystallization is a technique used to purify solids.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.[1] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a pure form, leaving the impurities behind in the solution (mother liquor).[7]

Step 1: Solvent Screening

The success of recrystallization hinges on the choice of solvent. Small-scale trials are essential. Place ~20-30 mg of the crude material in a test tube and add the test solvent dropwise.

| Solvent System | Polarity | Procedure & Expected Outcome for a Good Solvent |

| Hexanes or Heptane | Non-polar | Likely low solubility even when hot. May be useful as an anti-solvent in a solvent pair. |

| Isopropanol (IPA) | Polar Protic | Add solvent dropwise at RT until a slurry forms. Heat to boiling. The solid should fully dissolve. Cool to RT, then in an ice bath. Abundant crystal formation is desired. |

| Ethanol / Water | Polar Protic Pair | Dissolve the compound in a minimum amount of hot ethanol. Add water dropwise until the solution becomes faintly cloudy (saturation point). Re-heat to clarify, then allow to cool slowly. |

| Ethyl Acetate / Hexanes | Polar Aprotic / Non-polar Pair | Dissolve the compound in a minimum amount of hot ethyl acetate. Add hexanes dropwise until faint cloudiness appears. Re-heat to clarify, then cool. |

Step 2: Detailed Recrystallization Protocol

-

Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask of appropriate size (a 250 mL flask is suitable). Add a stir bar.

-

Add Solvent: Add the chosen solvent (e.g., isopropanol) in small portions while stirring and gently heating the mixture on a hot plate. Continue adding the solvent until the compound just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing the yield upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Expertise: This step must be done quickly to prevent premature crystallization in the funnel.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor. Trustworthiness: Using ice-cold solvent for washing is crucial as it minimizes the redissolving of the purified product.

-

Drying: Dry the crystals under vacuum. The purity should be assessed by melting point and an appropriate chromatographic method (TLC/GC). A significant sharpening of the melting point range indicates successful purification.

Protocol 2: High-Resolution Flash Column Chromatography

Principle: Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[8] Compounds with higher affinity for the stationary phase move down the column more slowly than compounds with lower affinity.

Causality for Anilines: Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.[1][9] To counteract this, a small amount of a basic modifier like triethylamine (TEA) is added to the eluent. The TEA competitively binds to the acidic sites, allowing the aniline to travel through the column more symmetrically.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. 2-Iodo-4-(trifluoromethyl)aniline | 163444-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5 | Chemsrc [chemsrc.com]

- 7. mt.com [mt.com]

- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: A Robust and Scalable Synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline

Introduction: The Significance of a Key Building Block

2-Iodo-4-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The strategic placement of iodo, methyl, and trifluoromethyl groups on the aniline scaffold provides multiple reaction handles for diversification, making it a valuable precursor for creating novel drug candidates and specialty materials.[1] The trifluoromethyl group, in particular, is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.

This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, justifies the choice of reagents and conditions, and incorporates critical safety and troubleshooting information to ensure a reliable, safe, and scalable process suitable for drug development professionals and researchers.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the direct electrophilic iodination of the commercially available starting material, 4-methyl-5-(trifluoromethyl)aniline. This approach is selected for its atom economy and operational simplicity, which are key considerations for large-scale production.

Retrosynthetic Analysis

The synthesis is a single-step transformation from a readily available precursor.

Caption: Reaction scheme for the iodination of the starting aniline.

Materials, Reagents, and Equipment

Reagent and Solvent Data

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Density | Role |

| 4-Methyl-5-(trifluoromethyl)aniline | 65934-74-9 | 175.15 | ~1.220 g/mL | Starting Material |

| Iodine Monochloride (1.0 M in CH₂Cl₂) | 7790-99-0 | 162.36 | ~1.3-1.4 g/mL | Iodinating Agent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.33 g/mL | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution | Neutralizing Agent |

| 10% Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | Aqueous solution | Quenching Agent |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Aqueous solution | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Solid | Drying Agent |

| Heptane | 142-82-5 | 100.21 | 0.684 g/mL | Recrystallization Solvent |

Recommended Equipment

-

Large, jacketed glass reactor with overhead mechanical stirring.

-

Thermocouple for internal temperature monitoring.

-

Pressure-equalizing dropping funnel for controlled addition of reagents.

-

Inert atmosphere setup (Nitrogen or Argon).

-

Large separatory funnel for liquid-liquid extraction.

-

Büchner funnel and vacuum flask for filtration.

-

Rotary evaporator for solvent removal.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a ~100 g scale synthesis. Adjustments may be necessary for different scales.

Step 1: Reactor Setup and Reagent Preparation

-

Set up a 5 L jacketed reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is dry and purged with nitrogen.

-

Charge the reactor with 4-Methyl-5-(trifluoromethyl)aniline (100 g, 0.571 mol).

-

Add Dichloromethane (1.5 L) to the reactor and stir until the starting material is fully dissolved.

-

Cool the reactor contents to 0-5 °C using a circulating chiller.

Step 2: Controlled Addition of Iodine Monochloride

-

Charge the dropping funnel with a 1.0 M solution of Iodine Monochloride in Dichloromethane (600 mL, 0.600 mol, 1.05 equivalents).

-

Add the Iodine Monochloride solution dropwise to the stirred reaction mixture over 60-90 minutes.

-

Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of over-iodinated byproducts.

-

-

Maintain the internal temperature between 0-10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: In-Process Control (IPC)

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

TLC System: 20% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting aniline.

-

The reaction is considered complete when less than 2% of the starting material remains.

Step 4: Reaction Quench and Work-up

-

Cool the reaction mixture back down to 10-15 °C.

-

Slowly add 10% aqueous Sodium Thiosulfate solution (~500 mL) to quench any unreacted iodine monochloride. The dark color of the solution should fade to a pale yellow.

-

Slowly and carefully add saturated aqueous Sodium Bicarbonate solution (~1 L) in portions to neutralize the HCl byproduct.

-

Self-Validation: Vigorous gas evolution (CO₂) will occur. Add slowly to control foaming. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

-

-

Transfer the mixture to a large separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with Dichloromethane (2 x 300 mL).

-

Combine all organic layers and wash with Brine (500 mL).

-

Dry the combined organic layer over anhydrous Magnesium Sulfate , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

Step 5: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of hot Heptane (approximately 300-400 mL).

-

Rationale: Recrystallization is a more scalable and cost-effective purification method than column chromatography for this solid product.

-

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold Heptane (2 x 50 mL).

-

Dry the product under vacuum at 40 °C to a constant weight.

-

Expected Yield: 140-155 g (85-95%).

-

Expected Purity: >98% by GC/HPLC.

-

Appearance: Light yellow to brown crystalline solid. [2]

Process Safety Assessment

Working with hazardous chemicals requires strict adherence to safety protocols.

| Hazard | Reagent | Risk | Mitigation Measures |

| Corrosive, Water-Reactive | Iodine Monochloride | Causes severe skin burns and eye damage. Reacts with water to produce toxic gas (HCl). [3] | Handle only in a well-ventilated chemical fume hood. [4][5]Wear appropriate PPE: chemical-resistant gloves, lab coat, and chemical splash goggles with a face shield. Ensure an emergency shower and eyewash station are accessible. [6] |

| Volatile, Potential Carcinogen | Dichloromethane | Harmful if inhaled or swallowed. Suspected of causing cancer. | Use in a fume hood to minimize inhalation. Avoid skin contact. Use appropriate gloves. |

| Exothermic Reaction | Iodination Step | Rapid addition can lead to a runaway reaction, causing a dangerous temperature and pressure increase. | Maintain strict temperature control with a chiller. Add the iodinating agent slowly and monitor the internal temperature continuously. |

Workflow and Troubleshooting

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient iodinating agent.- Reaction time too short. | - Add a small additional portion of ICl solution (0.05 eq) and monitor by IPC.- Extend the reaction time at room temperature. |

| Low Yield | - Loss during aqueous work-up (product is a weak base).- Inefficient recrystallization. | - Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction.- Perform additional extractions of the aqueous layer.- Ensure the hot recrystallization solution is fully saturated and allow for slow cooling to maximize crystal growth. |

| Formation of Di-iodinated Impurity | - Reaction temperature was too high.- Addition of ICl was too fast.- Excess ICl was used. | - Maintain strict temperature control during addition.- Ensure slow, dropwise addition of the ICl solution.- Use no more than 1.05-1.1 equivalents of the iodinating agent. |

| Product is an Oil, Fails to Crystallize | - Presence of solvent or other impurities. | - Ensure the crude product is thoroughly dried on a rotary evaporator.- Try seeding the heptane solution with a previously obtained crystal.- If significant impurities are present, a plug of silica gel filtration may be required before recrystallization. |

Conclusion

This application note details a validated and scalable protocol for the synthesis of this compound. By employing a direct electrophilic iodination strategy with iodine monochloride, this method provides high yields and purity. The emphasis on controlled reaction conditions, process safety, and a practical purification method makes this protocol highly suitable for researchers in both academic and industrial settings, facilitating the production of this key synthetic intermediate on a multi-gram to kilogram scale.

References

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]

-

Organic Syntheses. (2006). 2 - Organic Syntheses Procedure. Available at: [Link]

-

Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]

- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

Chem-Impex. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Available at: [Link]

- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.

-

National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: [Link]

- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

-

ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available at: [Link]

-

Chemsrc. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5. Available at: [Link]

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

-

NJ.gov. (n.d.). Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Available at: [Link]

-

Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride. Available at: [Link]

- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.

-

ResearchGate. (2015). Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]

-

Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Available at: [Link]

-

ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Available at: [Link]

-

ResearchGate. (n.d.). Described procedures for iodination of anilines. Available at: [Link]

-

ResearchGate. (2016). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available at: [Link]

-

ResearchGate. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline synthesis

Case #405: Optimization of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline

Status: Open Priority: High (Key Intermediate for Kinase Inhibitors/Nilotinib) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Logic

The Challenge: Synthesizing This compound requires the iodination of 4-methyl-3-(trifluoromethyl)aniline (also known as 5-amino-2-methylbenzotrifluoride).

The chemical conflict lies in the directing effects and steric hindrance:

-

Electronic Effects: The amino group (-NH₂) is a strong ortho/para activator. The methyl group is a weak activator. The trifluoromethyl group (-CF₃) is a strong deactivator.

-

Steric Hindrance: The amino group directs incoming electrophiles to positions C2 and C6 .

-

Position C2: Located between the -NH₂ and the bulky -CF₃ group. (Sterically crowded).

-

Position C6: Located between the -NH₂ and a Hydrogen atom. (Sterically accessible).

-

-

The Goal: The target molecule requires iodination at C6 (which becomes C2 in the product numbering: this compound).

Good News: The kinetics favor your target. Bad News: The electron-withdrawing nature of -CF₃ slows the reaction, often tempting chemists to use harsh conditions (excess iodine, heat), which leads to oxidation (tars) and over-iodination (di-iodo species) .

Reaction Pathway Visualization

The following diagram maps the kinetic competition occurring in your flask. Understanding this is the key to yield improvement.

Figure 1: Reaction pathway showing the competition between the kinetically favored target (C6 iodination) and common impurities.

Optimized Protocol (The "Golden Batch" Method)

This protocol replaces aggressive iodine/oxidant mixtures with N-Iodosuccinimide (NIS) activated by acid. This method offers the highest regioselectivity and yield.

Reagents:

-

Substrate: 4-methyl-3-(trifluoromethyl)aniline (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)

-

Catalyst: Trifluoroacetic Acid (TFA) (0.1 - 0.3 equiv) or Acetic Acid (solvent)

-

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve the aniline substrate (1.0 equiv) in Acetonitrile (5 mL per mmol).

-

Why: ACN is polar enough to solubilize the intermediate but prevents the rapid oxidation seen in alcohols.

-

-

Activation: Add TFA (0.1 equiv).

-

Why: NIS alone is often too slow for electron-deficient anilines (due to the CF₃ group). Acid activates NIS by increasing the electrophilicity of the iodine species (

equivalent).

-

-

Controlled Addition: Cool the solution to 0°C . Add NIS (1.05 equiv) portion-wise over 30 minutes.

-

Critical: Do NOT dump all NIS at once. High local concentration favors di-iodination.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC.

-

Endpoint: Stop when SM < 2%. Do not chase "100% conversion" if it risks di-iodination.

-

-

Quench: Pour mixture into 10% Sodium Thiosulfate solution.

-

Why: Reduces unreacted iodine species immediately, preventing post-reaction iodination and clearing the dark color.

-

-

Workup: Extract with Ethyl Acetate. Wash with Brine. Dry over

.

Troubleshooting Guide (FAQ)

Use this section to diagnose specific failures in your current experiments.

Issue 1: "My yield is low (<50%) and the reaction mixture turned black."

-

Diagnosis: Oxidative degradation of the aniline. Anilines are light- and oxygen-sensitive, especially when iodinated.

-

Solution:

-

Degas solvents: Sparge ACN with nitrogen for 15 mins before use.

-

Protect from light: Wrap the flask in aluminum foil during the reaction. Iodinated anilines are photosensitive.

-

Switch Reagents: If using

, switch to NIS/TFA. The oxidative environment of peroxide destroys the amine.

-

Issue 2: "I see a significant amount of di-iodo impurity (M+126 mass)."

-

Diagnosis: Over-iodination. The product is still reactive toward electrophiles.

-

Solution:

-

Stoichiometry Control: Reduce NIS to 0.95 - 1.0 equiv. It is better to have 5% unreacted starting material (separable) than 10% di-iodo product (difficult to separate).

-

Temperature: Keep the reaction at 0°C for longer. Higher temperatures overcome the activation energy barrier for the second iodination.

-

Issue 3: "The reaction is stalled. 30% Starting Material remains after 24 hours."

-

Diagnosis: The CF₃ group has deactivated the ring too much; the electrophile is not strong enough.

-

Solution:

-

Increase Acid: Increase TFA loading to 0.5 equiv or switch solvent to pure Acetic Acid.

-

Catalyst Switch: Add 5 mol% Silver Triflate (

) or Silver Sulfate (

-

Issue 4: "I cannot separate the regioisomers."

-

Diagnosis: The C2-iodo and C6-iodo isomers have very similar polarities.

-

Solution:

-

Change the Route (The Nuclear Option): If direct iodination fails regioselectivity requirements, use the Protection Strategy .

-

Step 1: Acetylate amine

Acetanilide. -

Step 2: Iodinate (The bulky Acetyl group completely blocks the C2 position, forcing 100% C6 selectivity).

-

Step 3: Hydrolyze (NaOH/EtOH) back to aniline.

-

-

Trade-off: Adds two steps but guarantees purity.

-